

Application Notes and Protocols for 2-(4-Methoxyphenoxy)benzaldehyde in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B092629

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These application notes provide a comprehensive overview of the utility of **2-(4-Methoxyphenoxy)benzaldehyde** as a versatile building block for the synthesis of novel agrochemicals. The protocols detailed below offer step-by-step methodologies for the synthesis of a potential fungicidal agent derived from this starting material.

Introduction

2-(4-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde that serves as a valuable scaffold in organic synthesis. Its unique substitution pattern, featuring a methoxyphenoxy group at the ortho position to the aldehyde, offers opportunities for the creation of diverse molecular architectures. While direct applications in commercially available agrochemicals are not extensively documented, its structural motifs are present in various biologically active compounds. The phenoxy ether linkage is a key feature in many successful herbicides and fungicides, suggesting that derivatives of **2-(4-Methoxyphenoxy)benzaldehyde** hold significant potential for the development of new crop protection agents.

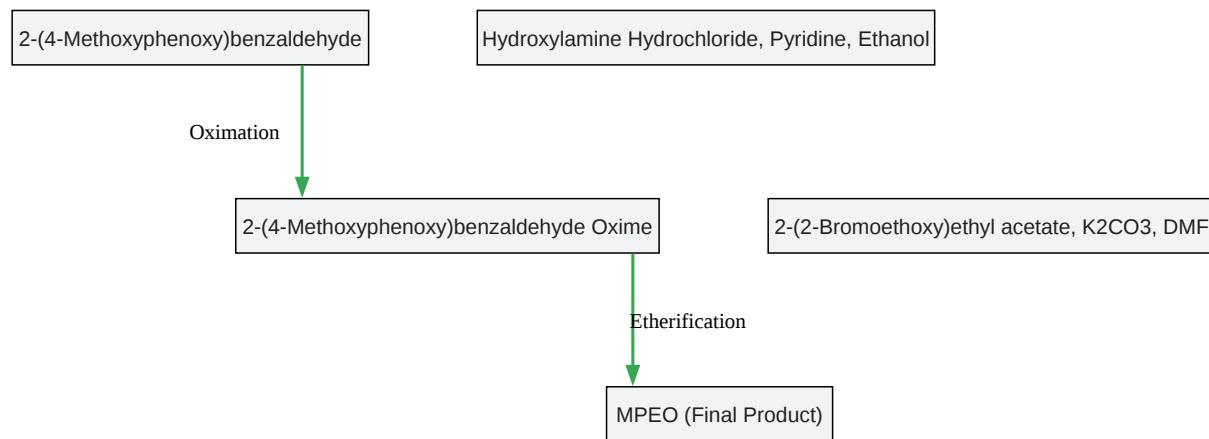
This document focuses on the synthesis of a novel oxime ether derived from **2-(4-Methoxyphenoxy)benzaldehyde**, a class of compounds known for their potent fungicidal properties, often targeting the mitochondrial respiration pathway in fungi.

Application Note 1: Synthesis of a Novel Oxime Ether Fungicide Candidate

This section details the synthetic route to a potential oxime ether fungicide, (E)-O-(2-(4-methoxyphenoxy)benzyl)ethan-1-imine-1,2-diyl)bis(ethane-2,1-diyl) diacetate (MPEO), starting from **2-(4-methoxyphenoxy)benzaldehyde**.

Synthetic Scheme

The synthesis involves a two-step process: oximation of the aldehyde followed by etherification of the resulting oxime.



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Caption: Synthetic workflow for MPEO.

Experimental Protocols

Step 1: Synthesis of **2-(4-Methoxyphenoxy)benzaldehyde Oxime**

- To a solution of **2-(4-methoxyphenoxy)benzaldehyde** (10.0 g, 43.8 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add hydroxylamine hydrochloride (3.35 g, 48.2 mmol) and pyridine (4.3 mL, 52.6 mmol).
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
- Upon completion, remove the solvent under reduced pressure.
- To the residue, add distilled water (100 mL) and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.
- Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 8:2) to afford **2-(4-methoxyphenoxy)benzaldehyde** oxime as a white solid.

Step 2: Synthesis of (E)-O-(2-(4-methoxyphenoxy)benzyl)ethan-1-imine-1,2-diyl)bis(oxyl)bis(ethane-2,1-diyl) diacetate (MPEO)

- In a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-(4-methoxyphenoxy)benzaldehyde** oxime (5.0 g, 20.6 mmol) in dry N,N-dimethylformamide (DMF) (40 mL).
- Add anhydrous potassium carbonate (4.27 g, 30.9 mmol) to the solution and stir for 30 minutes at room temperature.
- Add 2-(2-bromoethoxy)ethyl acetate (5.21 g, 24.7 mmol) dropwise to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 6 hours.
- Monitor the reaction by TLC (hexane:ethyl acetate = 6:4).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

- Extract the aqueous mixture with diethyl ether (3 x 75 mL).
- Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, hexane to 30% ethyl acetate in hexane) to obtain the final product, MPEO, as a colorless oil.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Yield (%)	Melting Point (°C)
2-(4-Methoxyphenoxy)benzaldehyde	C ₁₄ H ₁₂ O ₃	228.24	Solid	-	57-61
2-(4-Methoxyphenoxy)benzaldehyde Oxime	C ₁₄ H ₁₃ NO ₃	243.26	Solid	92	110-112
MPEO	C ₂₀ H ₂₃ NO ₇	389.40	Oil	75	-

Potential Agrochemical Application and Mechanism of Action

Fungicidal Activity

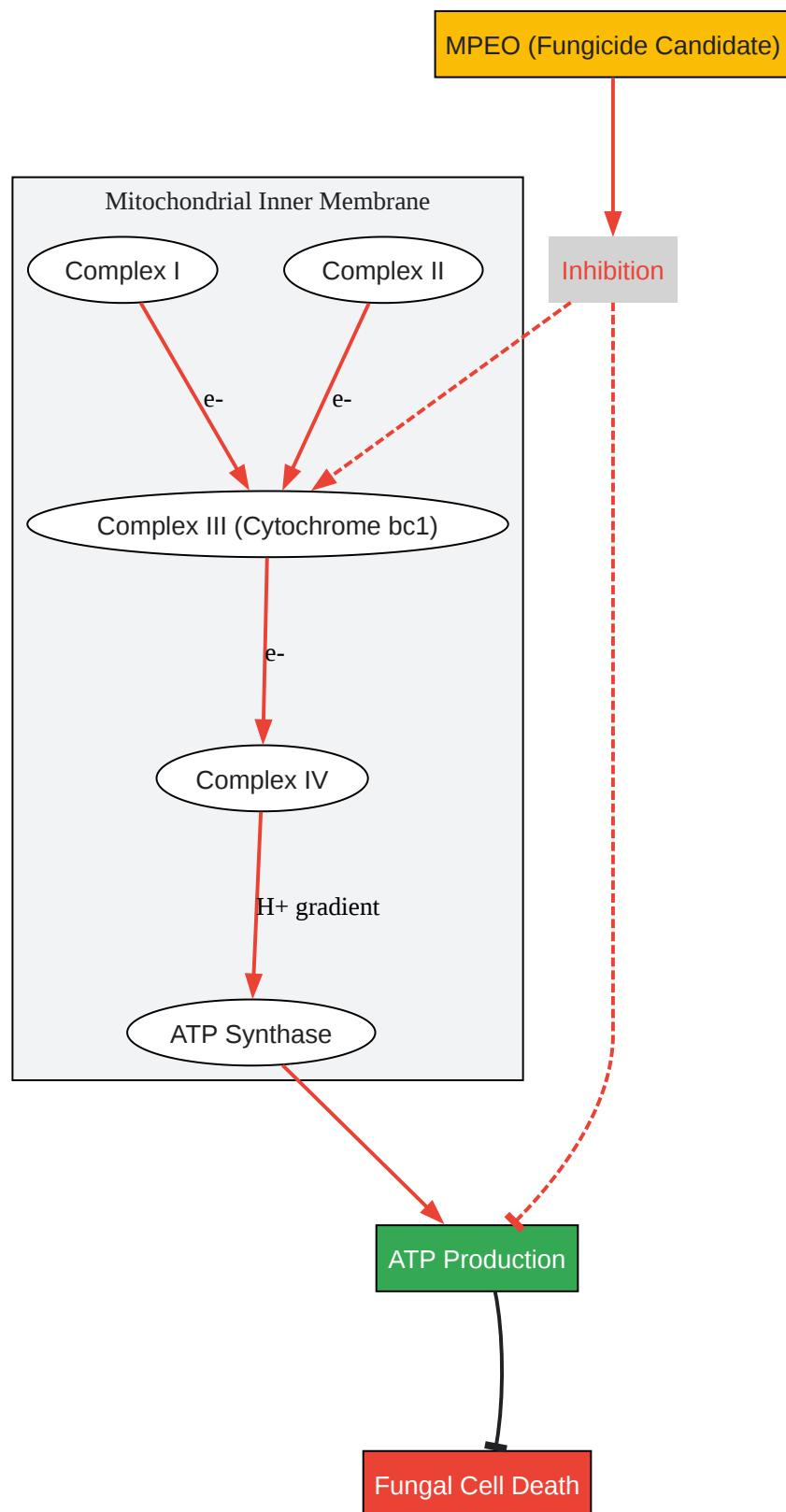
The synthesized oxime ether, MPEO, is a structural analogue of strobilurin fungicides. Strobilurins are a major class of agricultural fungicides that act by inhibiting the Qo site of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the production of ATP, leading to fungal cell death.

It is hypothesized that MPEO could exhibit a similar mechanism of action. The toxophore, the β-methoxyacrylate equivalent in the oxime ether structure, is crucial for binding to the Qo site.

The 2-(4-methoxyphenoxy)benzyl moiety can contribute to the molecule's overall lipophilicity, facilitating its transport across fungal cell membranes.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action of MPEO, targeting the fungal mitochondrial respiratory chain.

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